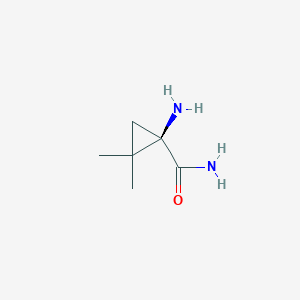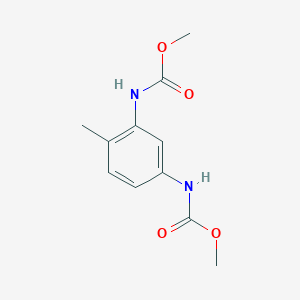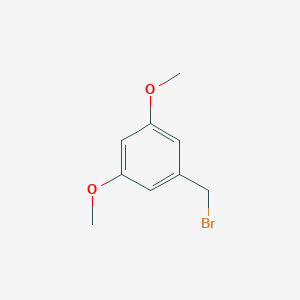
3,5-Dimethoxybenzyl bromide
Übersicht
Beschreibung
3,5-Dimethoxybenzyl bromide is a chemical compound that has been studied for its potential use as a building block in the synthesis of various materials, including dendritic structures and pharmaceutical intermediates. Its molecular structure includes a benzyl bromide moiety with two methoxy groups at the 3 and 5 positions of the aromatic ring, which significantly influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of 3,5-dimethoxybenzyl derivatives has been explored in several studies. For instance, the practical generation of 3,5-dimethoxybenzyllithium, an organometallic compound derived from 3,5-dimethoxybenzyl methyl ether, has been achieved through reductive lithiation. This compound serves as a versatile intermediate for the synthesis of 5-substituted resorcinols, demonstrating the utility of 3,5-dimethoxybenzyl bromide in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxybenzyl bromide has been determined using powder X-ray diffraction data. The study revealed significant differences in structural properties when compared to its closely related compound, 3,4,5-trimethoxybenzyl bromide, despite the presence of only one additional methoxy group. These structural variations can have profound effects on the compound's reactivity and potential applications .
Chemical Reactions Analysis
3,5-Dimethoxybenzyl bromide undergoes various chemical reactions due to the presence of the reactive bromide leaving group. For example, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups has been examined, revealing insights into the generation of isomeric trienes and their solvolytic reactivity. Such studies highlight the compound's SN1 reactivity with an early transition state, which is crucial for understanding its behavior in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxybenzyl bromide are influenced by its molecular structure. The presence of methoxy groups can affect the compound's solubility, boiling point, and stability. Additionally, the bromide group can participate in various substitution reactions, making it a valuable compound in organic synthesis. The structural and electronic properties of related methoxy derivatives of benzyl bromide have been discussed, with emphasis on their potential applications in nonlinear optical materials, indicating that such compounds can have unique and desirable properties for advanced materials science .
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry : 3,5-Dimethoxybenzyl bromide is an aromatic bromide used as a building block in organic synthesis . It’s often used in the synthesis of various organic compounds due to its reactivity.
-
Synthesis of 3,5-dimethoxyphenylacetic acid : 3,5-Dimethoxybenzyl bromide is used in the synthesis of this compound . The detailed procedure and outcomes are not specified in the available sources.
-
Synthesis of 1-(3,5-dimethoxyphenyl)-4-pentene : This compound is also synthesized using 3,5-Dimethoxybenzyl bromide . The detailed procedure and outcomes are not specified in the available sources.
-
Synthesis of Resveratrol : Resveratrol is a type of natural phenol produced by several plants. 3,5-Dimethoxybenzyl bromide is used as a starting material in the multi-step synthesis of resveratrol .
-
Synthesis of 3,5-dimethoxyhomophthalic acid : This compound is synthesized using 3,5-Dimethoxybenzyl bromide . The detailed procedure and outcomes are not specified in the available sources.
Based on my search, “3,5-Dimethoxybenzyl bromide” is primarily used as a building block in organic synthesis . Here are some additional applications:
Safety And Hazards
3,5-Dimethoxybenzyl bromide is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It is advised to avoid breathing dust, to wear protective clothing, and to handle it in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .
Relevant Papers The paper “Structural properties of methoxy derivatives of benzyl bromide” discusses the structure determination of 3,5-dimethoxybenzyl bromide and its potential use as building blocks for the synthesis of dendritic materials .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361564 | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzyl bromide | |
CAS RN |
877-88-3 | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

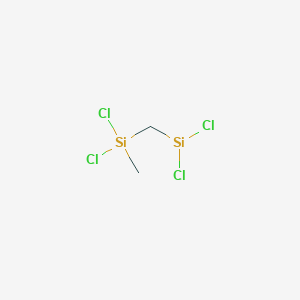
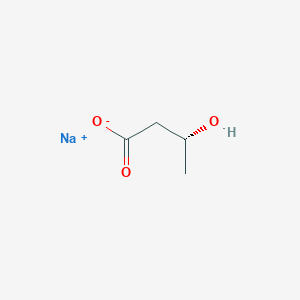
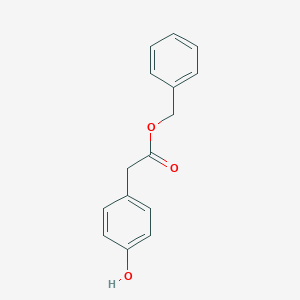
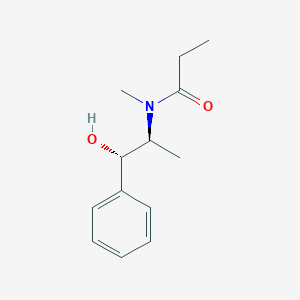
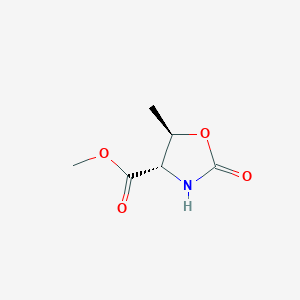
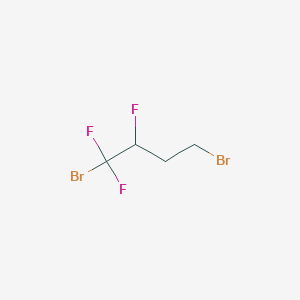
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
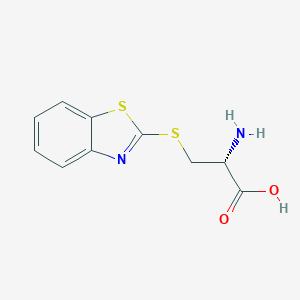
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
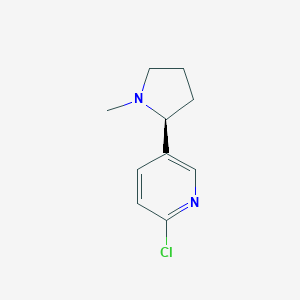
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
